5beta-Cyprinol sulfate

CAS No.:

Cat. No.: VC1941170

Molecular Formula: C27H48O8S

Molecular Weight: 532.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H48O8S |

|---|---|

| Molecular Weight | 532.7 g/mol |

| IUPAC Name | [(6R)-2-(hydroxymethyl)-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptyl] hydrogen sulfate |

| Standard InChI | InChI=1S/C27H48O8S/c1-16(5-4-6-17(14-28)15-35-36(32,33)34)20-7-8-21-25-22(13-24(31)27(20,21)3)26(2)10-9-19(29)11-18(26)12-23(25)30/h16-25,28-31H,4-15H2,1-3H3,(H,32,33,34)/t16-,17?,18+,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |

| Standard InChI Key | KAOLEMQCYWHOJQ-SWNQZQHISA-N |

| Isomeric SMILES | C[C@H](CCCC(CO)COS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |

| Canonical SMILES | CC(CCCC(CO)COS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Introduction

Chemical Structure and Properties

Molecular Composition and Identifiers

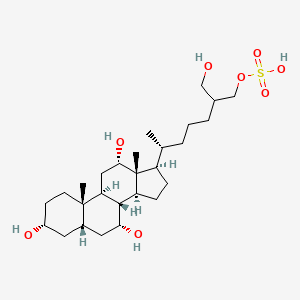

5beta-Cyprinol sulfate is a bile salt with a steroid backbone characterized by its molecular formula C27H48O8S and a molecular weight of 532.7 g/mol . The compound is officially identified as 3alpha,7alpha,12alpha,26-tetrahydroxy-5beta-cholestan-27-yl hydrogen sulfate in the chemical nomenclature system . As a steroid sulfate derivative, it possesses distinctive structural characteristics that contribute to its biological functions.

The chemical structure is further identified through various standardized chemical notation systems. Its InChIKey is KAOLEMQCYWHOJQ-SWNQZQHISA-N, and its SMILES notation is CC@H[C@H]1CC[C@@H]2[C@@]1(C@HO)C . These identifiers are critical for precise chemical database referencing and structural comparisons with related compounds.

Structural Characteristics

The compound features a characteristic steroid nucleus with multiple hydroxyl groups at positions 3alpha, 7alpha, 12alpha, and 26, plus a sulfate group at position 27 . The "5beta" designation indicates the specific orientation of the hydrogen atom at position 5 in the steroid backbone, distinguishing it from its isomer 5alpha-cyprinol sulfate. This subtle structural difference significantly impacts its physicochemical properties and biological activity.

The presence of multiple hydroxyl groups contributes to the amphipathic nature of 5beta-Cyprinol sulfate, giving it both hydrophilic and hydrophobic regions that are essential for its physiological detergent properties. The sulfate group at the end of the side chain enhances its water solubility and contributes to its ionic character at physiological pH.

Biochemical Role in Metabolism

Bile Acid Biosynthesis

5beta-Cyprinol sulfate serves as an intermediate in the complex pathway of bile acid biosynthesis . This pathway represents a major route for cholesterol catabolism in vertebrates, with bile acids being the end products. The biosynthesis begins with cholesterol and proceeds through multiple enzymatic modifications, including hydroxylation, side-chain cleavage, and conjugation steps.

In the biosynthetic pathway, 5beta-cyprinol undergoes sulfation to form 5beta-cyprinol sulfate, which enhances its water solubility and physiological functions. This sulfation represents an important modification that distinguishes bile alcohols in certain species, particularly fish, from the carboxylated bile acids more common in mammals .

Relationship to Cholesterol Metabolism

As part of the bile acid pool, 5beta-Cyprinol sulfate plays a significant role in maintaining cholesterol homeostasis . Bile acids, including 5beta-Cyprinol sulfate, are derived from the catabolism of cholesterol, representing a major elimination pathway for excess cholesterol from the body. The conversion of cholesterol to bile acids accounts for approximately 50% of the daily cholesterol turnover in many species .

Moreover, bile acids have been implicated in the regulation of key enzymes involved in cholesterol homeostasis . Through feedback mechanisms, bile acids can influence their own synthesis as well as cholesterol synthesis, absorption, and elimination, thereby helping to maintain appropriate cholesterol levels in the body.

Physiological Functions

Digestive Role

5beta-Cyprinol sulfate, as a bile salt, facilitates the digestion and absorption of dietary fats and fat-soluble vitamins . The unique detergent properties of this compound allow it to emulsify dietary lipids, increasing their surface area and making them more accessible to digestive enzymes such as pancreatic lipase.

The compound's amphipathic nature allows it to form mixed micelles with fatty acids, monoglycerides, and phospholipids. These micelles facilitate the transport of lipid digestion products across the unstirred water layer adjacent to the intestinal epithelium, promoting their absorption . Without adequate bile salts like 5beta-Cyprinol sulfate, lipid malabsorption can occur, leading to steatorrhea and deficiencies in fat-soluble vitamins.

Enterohepatic Circulation

Like other bile acids, 5beta-Cyprinol sulfate participates in enterohepatic circulation, a process that ensures efficient recycling of bile components . After secretion into bile and release into the small intestine, most bile acids, including 5beta-Cyprinol sulfate, are actively reabsorbed in the terminal ileum and returned to the liver via the portal vein .

This enterohepatic circulation is highly efficient, with approximately 95% of bile acids being recovered and reused. This recycling minimizes the need for de novo synthesis of bile acids from cholesterol and ensures adequate concentrations of bile acids in the intestine for optimal fat digestion and absorption .

Physiological Detergent Properties

The distinctive structure of 5beta-Cyprinol sulfate, with its hydrophilic and hydrophobic regions, confers powerful detergent properties that are essential for its biological functions . These detergent properties allow it to solubilize cholesterol and phospholipids in bile, preventing the formation of gallstones. They also enable the emulsification of dietary lipids in the intestine, facilitating their digestion and absorption.

Comparative Analysis with Other Bile Salts

Structural and Functional Comparison

When compared to other bile salts, 5beta-Cyprinol sulfate shows distinct structural and functional characteristics. Unlike the predominant bile acids in mammals, which typically have carboxyl groups at the end of their side chains, 5beta-Cyprinol sulfate has a sulfate group attached to a hydroxylated side chain .

The table below compares key features of 5beta-Cyprinol sulfate with other related bile compounds:

| Characteristic | 5beta-Cyprinol Sulfate | 5alpha-Cyprinol Sulfate | Taurochenodeoxycholic Acid (TCDCA) |

|---|---|---|---|

| Molecular Formula | C27H48O8S | C27H48O8S | C26H45NO7S |

| Molecular Weight | 532.7 g/mol | 532.7 g/mol | 498.3 g/mol |

| Configuration at C-5 | Beta | Alpha | Beta |

| Terminal Group | Sulfate | Sulfate | Taurine conjugate |

| Predominant Species | Cyprinid fish | Cyprinid fish | Mammals |

| Special Function | Bile acid biosynthesis | Induces predator avoidance behavior | Primary bile acid in mammals |

This comparative analysis shows that while 5beta-Cyprinol sulfate and 5alpha-Cyprinol sulfate are isomers differing only in the orientation at C-5, they may have different biological activities .

Species Variation in Bile Salt Composition

There is considerable variation in bile salt composition across different species. While mammals predominantly produce carboxylated bile acids, often conjugated with taurine or glycine, fish species, particularly cyprinid fish, produce sulfated bile alcohols like 5beta-Cyprinol sulfate and 5alpha-Cyprinol sulfate .

This variation in bile salt composition reflects evolutionary adaptations to different dietary and environmental conditions. The presence of sulfated bile alcohols in fish may be related to their aquatic environment and dietary habits .

Research Findings and Ecological Significance

Behavioral Effects in Aquatic Organisms

Research has shown that 5alpha-Cyprinol sulfate (the alpha isomer of our compound of interest) induces diel vertical migration (DVM) in freshwater microcrustaceans like Daphnia as a predator avoidance mechanism . While this research specifically focused on the alpha isomer, it raises interesting questions about potential ecological roles of 5beta-Cyprinol sulfate as well.

The study demonstrated that when Daphnia were exposed to 5alpha-Cyprinol sulfate at various concentrations, they exhibited significant changes in their daytime residence depth, moving deeper in the water column to avoid predation . This finding highlights how bile compounds from fish can function as chemical cues in aquatic ecosystems, influencing predator-prey dynamics.

Analytical Methods for Identification

Mass Spectrometry

Mass spectrometry (MS) has proven to be a valuable tool for identifying and characterizing 5beta-Cyprinol sulfate and related compounds. Using electrospray ionization in negative mode (ESI-MS), 5alpha-Cyprinol sulfate produces a characteristic [M–H]– ion at m/z 531.29986 .

MS/MS fragmentation of this ion yields a fragment at m/z 96.95996, corresponding to HSO4–, which confirms the presence of a sulfate group in the molecule . These characteristic fragmentation patterns can be used to identify and distinguish between different bile salts, including 5beta-Cyprinol sulfate.

Liquid Chromatography

Liquid chromatography (LC) is often coupled with mass spectrometry for the separation and identification of bile salts. The retention time on LC can help distinguish between isomers such as 5alpha-Cyprinol sulfate and 5beta-Cyprinol sulfate .

In one study, extracted ion chromatograms (EICs) were used to identify these compounds in fish bile and fish incubation water. The researchers speculated that a peak at 2.38 min in the EIC of m/z = 531.29986 could represent the beta isomer (5beta-Cyprinol sulfate), while the primary peak was identified as the alpha isomer .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume